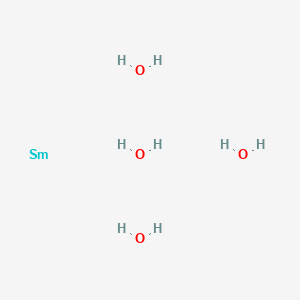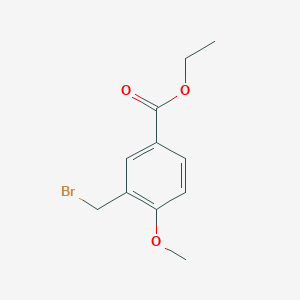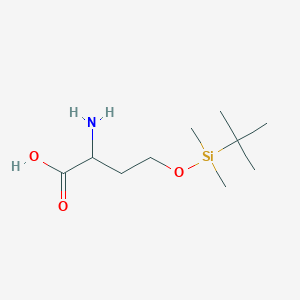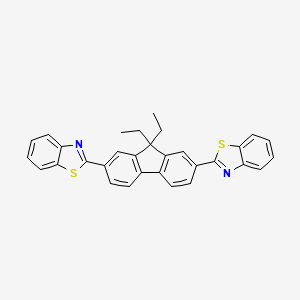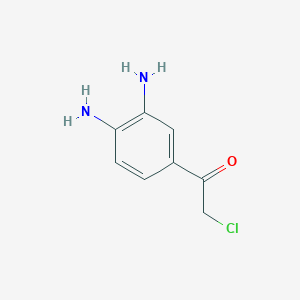
Acetophenone,3,4-diamino-2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone,3,4-diamino-2-chloro- is an organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of amino groups at the 3 and 4 positions and a chlorine atom at the 2 position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone,3,4-diamino-2-chloro- can be achieved through several synthetic routes. One common method involves the nitration of acetophenone to introduce nitro groups, followed by reduction to convert the nitro groups to amino groups. The chlorination step can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of Acetophenone,3,4-diamino-2-chloro- often involves large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The chlorination step is carefully monitored to prevent over-chlorination and to ensure the selective introduction of the chlorine atom at the desired position.
化学反応の分析
Types of Reactions
Acetophenone,3,4-diamino-2-chloro- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted acetophenone derivatives with various functional groups.
科学的研究の応用
Acetophenone,3,4-diamino-2-chloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism of action of Acetophenone,3,4-diamino-2-chloro- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, and other biomolecules. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with nucleic acid synthesis.
類似化合物との比較
Similar Compounds
Acetophenone,3,4-diamino-2-bromo-: Similar structure but with a bromine atom instead of chlorine.
Acetophenone,3,4-diamino-2-fluoro-: Similar structure but with a fluorine atom instead of chlorine.
Acetophenone,3,4-diamino-2-iodo-: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Acetophenone,3,4-diamino-2-chloro- is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with other molecules. The presence of both amino groups and a chlorine atom provides a versatile platform for further chemical modifications and applications in various fields.
特性
分子式 |
C8H9ClN2O |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
2-chloro-1-(3,4-diaminophenyl)ethanone |
InChI |
InChI=1S/C8H9ClN2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4,10-11H2 |
InChIキー |
NMJVWDZFUZKNHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CCl)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


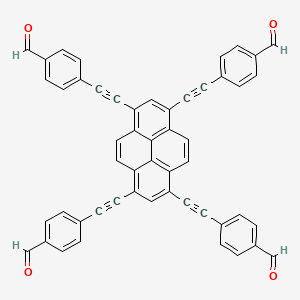


![N-(4-{2-[4-(2-{4-[bis(4-methoxyphenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline](/img/structure/B12514385.png)
![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)
